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molecular formula C7H14O2S B6600856 4,4-dimethoxythiane CAS No. 61477-16-5

4,4-dimethoxythiane

Cat. No. B6600856
M. Wt: 162.25 g/mol
InChI Key: ZZGIVFQQUQLVCW-UHFFFAOYSA-N
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Patent
US08338431B2

Procedure details

A mixture of tetrahydro-(4H)-thiopyran-4-one (15.0 g, 129 mmol), trimethyl orthoformate (28.3 mL, 258 mmol) and para-toluenesulfonic acid monohydrate (67 mg, 0.35 mmol) in methanol (40 mL) was refluxed for 1 hour. The reaction mixture was cooled to room temperature, 1 M NaOMe (0.35 mL, 0.35 mmol) was added and excess methanol and trimethyl orthoformate was removed by distillation (atmospheric pressure). Further distillation under reduced pressure afforded 4,4-dimethoxytetrahydro-(4H)-thiopyran (20.7 g, 99%). 1H NMR (DMSO) δ 3.07 (s, 6H), 2.56 (m, 4H), 1.84 (m, 4H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
28.3 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
67 mg
Type
catalyst
Reaction Step One
Name
NaOMe
Quantity
0.35 mL
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH2:6][CH2:5]C(=O)[CH2:3][CH2:2]1.[CH:8](OC)([O:11][CH3:12])[O:9][CH3:10]>CO.O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C[O-].[Na+]>[CH3:10][O:9][C:8]1([O:11][CH3:12])[CH2:5][CH2:6][S:1][CH2:2][CH2:3]1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
S1CCC(CC1)=O
Name
Quantity
28.3 mL
Type
reactant
Smiles
C(OC)(OC)OC
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Name
Quantity
67 mg
Type
catalyst
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
NaOMe
Quantity
0.35 mL
Type
catalyst
Smiles
C[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
excess methanol and trimethyl orthoformate was removed by distillation (atmospheric pressure)
DISTILLATION
Type
DISTILLATION
Details
Further distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC1(CCSCC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 20.7 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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